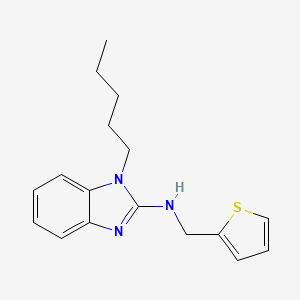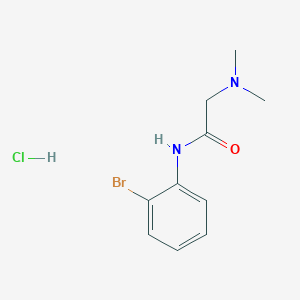![molecular formula C23H34N2OS B4138248 2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide](/img/structure/B4138248.png)
2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide, commonly known as AAPT, is a synthetic compound that is used in scientific research for its potential therapeutic properties. AAPT is a member of the adamantane family of compounds and is structurally similar to amantadine, a drug used to treat Parkinson's disease and influenza. In
Mecanismo De Acción
The mechanism of action of AAPT is not fully understood, but it is believed to act through multiple pathways. In cancer cells, AAPT has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt signaling pathway. In Parkinson's disease, AAPT has been shown to protect dopaminergic neurons by increasing the expression of antioxidant enzymes and reducing oxidative stress. In influenza A virus, AAPT has been shown to inhibit the replication of the virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
AAPT has been shown to have a variety of biochemical and physiological effects. In cancer cells, AAPT has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the invasion and migration of cancer cells. In Parkinson's disease, AAPT has been shown to protect dopaminergic neurons from oxidative stress and reduce inflammation in the brain. In influenza A virus, AAPT has been shown to inhibit the replication of the virus and reduce the production of viral proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AAPT in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, AAPT has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using AAPT in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Direcciones Futuras
There are several future directions for research on AAPT. One area of interest is the potential use of AAPT in combination with other compounds for cancer treatment. Another area of interest is the development of AAPT derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of AAPT and its potential therapeutic applications in other areas, such as viral infections and neurodegenerative diseases.
In conclusion, AAPT is a synthetic compound that has shown promise in scientific research for its potential therapeutic properties. The synthesis method of AAPT is relatively straightforward, and it has been studied for its potential applications in cancer, neurodegenerative diseases, and viral infections. The mechanism of action of AAPT is not fully understood, but it is believed to act through multiple pathways. AAPT has been shown to have a variety of biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on AAPT, including its use in combination with other compounds for cancer treatment and the development of AAPT derivatives with improved solubility and bioavailability.
Aplicaciones Científicas De Investigación
AAPT has been studied for its potential therapeutic properties in a variety of areas, including cancer, neurodegenerative diseases, and viral infections. In cancer research, AAPT has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. AAPT has also been studied as a potential treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress. Additionally, AAPT has been investigated as a potential antiviral agent, as it has been shown to inhibit the replication of influenza A virus.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(2-adamantylcarbamothioyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS/c26-20(12-23-9-15-2-16(10-23)4-17(3-15)11-23)24-22(27)25-21-18-5-13-1-14(7-18)8-19(21)6-13/h13-19,21H,1-12H2,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUICUVLSGGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4138169.png)
![2-[cyclohexyl(methyl)amino]-5-nitrobenzamide](/img/structure/B4138177.png)
![N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4138181.png)
![2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4138184.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)
![N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138201.png)

![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4138215.png)
![2-(1-adamantyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4138227.png)
![6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4138230.png)
![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)
![N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4138239.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide acetate](/img/structure/B4138260.png)